(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine
CAS No.:
Cat. No.: VC15795613
Molecular Formula: C10H13F2N
Molecular Weight: 185.21 g/mol
* For research use only. Not for human or veterinary use.
![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine -](/images/structure/VC15795613.png)
Specification
Molecular Formula | C10H13F2N |
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Molecular Weight | 185.21 g/mol |
IUPAC Name | (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethanamine |
Standard InChI | InChI=1S/C10H13F2N/c1-7(13)8-4-3-5-9(6-8)10(2,11)12/h3-7H,13H2,1-2H3/t7-/m1/s1 |
Standard InChI Key | XWRKMMWZACSMOK-SSDOTTSWSA-N |
Isomeric SMILES | C[C@H](C1=CC(=CC=C1)C(C)(F)F)N |
Canonical SMILES | CC(C1=CC(=CC=C1)C(C)(F)F)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a phenyl ring substituted at the 3-position with a 1,1-difluoroethyl group (–CF₂CH₃) and an (R)-configured ethylamine side chain. The IUPAC name (1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine reflects its stereochemistry and substituent arrangement. Key structural attributes include:
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Molecular Formula: C₁₀H₁₃F₂N
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Molecular Weight: 185.21 g/mol
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CAS Registry Number: 1556268-05-3 (racemic form)
The fluorine atoms on the ethyl group enhance electronegativity and influence intermolecular interactions, while the chiral center at the amine group dictates its stereoselective biological activity.
Physicochemical Properties
Data from structurally analogous compounds provide insights into its likely behavior:
The difluoroethyl group increases lipophilicity compared to non-fluorinated analogs, improving membrane permeability.
Synthesis and Stereochemical Control
Synthetic Routes
The racemic form of this compound is synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. A representative pathway involves:
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Friedel-Crafts Acylation: Reacting 3-bromophenylacetone with difluoroethyl Grignard reagent to form 3-(1,1-difluoroethyl)acetophenone.
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Reductive Amination: Reducing the ketone to an amine using sodium cyanoborohydride and ammonium acetate.
To isolate the (R)-enantiomer, chiral resolution techniques such as enzymatic kinetic resolution or chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are employed .
Analytical Characterization
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Chiral Purity: Determined via HPLC using a Chiralpak® AD-H column (≥99% ee reported for resolved batches) .
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Spectroscopic Data:
Comparative Analysis with Analogues
The 1,1-difluoroethyl group confers superior stability and absorption relative to difluoromethyl or dihalogenated analogs .
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